molecular formula C13H19NO5S B2467308 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide CAS No. 946285-86-5

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide

Cat. No.: B2467308
CAS No.: 946285-86-5
M. Wt: 301.36
InChI Key: RTSOLEZESSDNKP-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide lies in its combination of the benzo[d][1,3]dioxole and sulfonamide moieties, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-propan-2-ylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-10(2)14-20(15,16)7-3-6-17-11-4-5-12-13(8-11)19-9-18-12/h4-5,8,10,14H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSOLEZESSDNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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